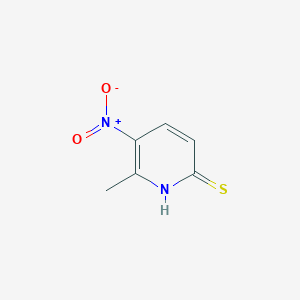![molecular formula C15H14N3Na2O11PS2 B14115794 Disodium;2-[[4-formyl-5-hydroxy-6-methyl-3-(2-phosphonatoethyl)pyridin-2-yl]diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14115794.png)
Disodium;2-[[4-formyl-5-hydroxy-6-methyl-3-(2-phosphonatoethyl)pyridin-2-yl]diazenyl]benzene-1,4-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of iso-PPADS tetrasodium salt involves the reaction of pyridoxal phosphate with azophenyl-2’,5’-disulfonic acid under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the correct formation of the tetrasodium salt . Industrial production methods for this compound are not widely documented, but it is generally synthesized in research laboratories for experimental purposes .
Analyse Chemischer Reaktionen
iso-PPADS tetrasodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, altering the chemical structure and properties of the compound.
Substitution: Substitution reactions, particularly involving the sulfonic acid groups, are common.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
iso-PPADS tetrasodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study purinergic signaling pathways and receptor interactions.
Biology: The compound is employed in experiments to investigate the role of P2X receptors in various biological processes.
Wirkmechanismus
iso-PPADS tetrasodium salt exerts its effects by antagonizing purinergic P2X receptors. It binds to these receptors, inhibiting their activation by extracellular nucleotides like ATP. This inhibition prevents the downstream signaling pathways that would normally be triggered by receptor activation. The molecular targets of iso-PPADS tetrasodium salt include P2X1, P2X2, P2X3, and P2Y1 receptors . The pathways involved in its mechanism of action are primarily related to purinergic signaling, which plays a role in various physiological and pathological processes .
Vergleich Mit ähnlichen Verbindungen
iso-PPADS tetrasodium salt is often compared with other purinergic receptor antagonists, such as:
PPADS (pyridoxalphosphate-6-azophenyl-2’,4’-disulfonic acid tetrasodium salt): iso-PPADS is more potent than PPADS at inhibiting P2X1, P2X2, P2X3, and P2Y1 receptors.
PPNDS (naphthylazo-6-nitro-4’,8’-disulphonate): PPNDS is selective for P2X receptors over P2Y receptors and is more potent at P2X1 receptors compared to iso-PPADS.
These comparisons highlight the unique potency and receptor selectivity of iso-PPADS tetrasodium salt, making it a valuable tool in purinergic signaling research.
Eigenschaften
Molekularformel |
C15H14N3Na2O11PS2 |
|---|---|
Molekulargewicht |
553.4 g/mol |
IUPAC-Name |
disodium;2-[[4-formyl-5-hydroxy-6-methyl-3-(2-phosphonatoethyl)pyridin-2-yl]diazenyl]benzene-1,4-disulfonic acid |
InChI |
InChI=1S/C15H16N3O11PS2.2Na/c1-8-14(20)11(7-19)10(4-5-30(21,22)23)15(16-8)18-17-12-6-9(31(24,25)26)2-3-13(12)32(27,28)29;;/h2-3,6-7,20H,4-5H2,1H3,(H2,21,22,23)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChI-Schlüssel |
LGAHYNANLQMXPF-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(C(=C(C(=N1)N=NC2=C(C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)CCP(=O)([O-])[O-])C=O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid](/img/structure/B14115727.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B14115728.png)
![(3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14115732.png)

![8H-Pyrazolo[1,5-b]indazole](/img/structure/B14115749.png)


![Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate](/img/structure/B14115762.png)

![[(4S)-11-(3,5-dihydroxyphenyl)undecan-4-yl] 2,4-dihydroxy-6-[(8S)-8-hydroxyundecyl]benzoate](/img/structure/B14115772.png)


